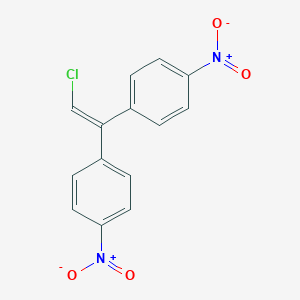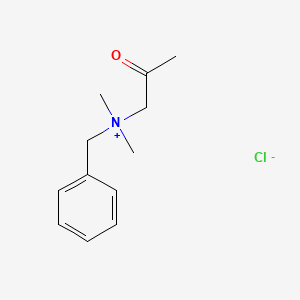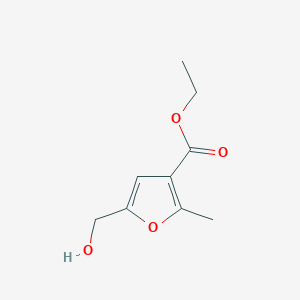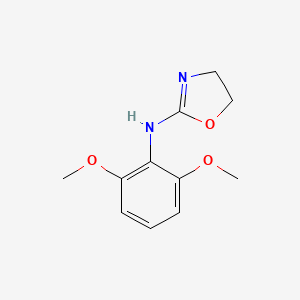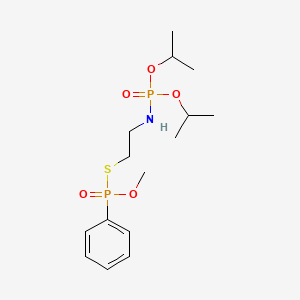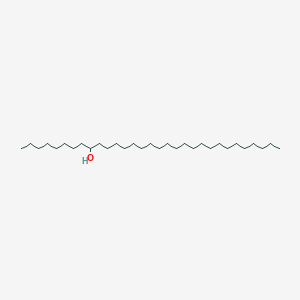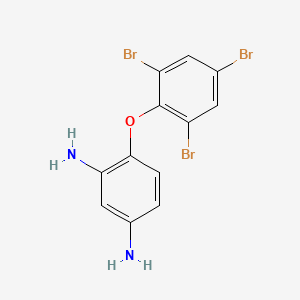
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine is a chemical compound with the molecular formula C12H8Br3N2O It is known for its unique structure, which includes a benzene ring substituted with tribromophenoxy and diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine typically involves a multi-step process. One common method includes the bromination of phenol to produce 2,4,6-tribromophenol, which is then reacted with 4-aminophenol to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like copper or palladium to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or reduced phenolic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxylamine). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzene derivatives .
Scientific Research Applications
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromobenzene-1,3-diamine: Similar in structure but lacks the phenoxy group.
1,2-Bis(2,4,6-tribromophenoxy)ethane: Contains two tribromophenoxy groups linked by an ethane bridge.
2-(Trifluoromethyl)benzene-1,4-diamine: Contains trifluoromethyl groups instead of bromine atoms.
Uniqueness
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of tribromophenoxy and diamine groups makes it a versatile compound for various applications .
Properties
CAS No. |
15148-95-5 |
|---|---|
Molecular Formula |
C12H9Br3N2O |
Molecular Weight |
436.92 g/mol |
IUPAC Name |
4-(2,4,6-tribromophenoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C12H9Br3N2O/c13-6-3-8(14)12(9(15)4-6)18-11-2-1-7(16)5-10(11)17/h1-5H,16-17H2 |
InChI Key |
PXPLBRWVPQGEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


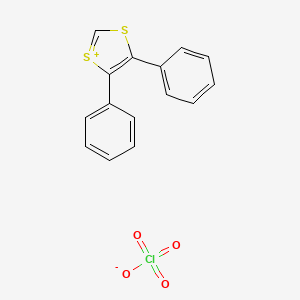
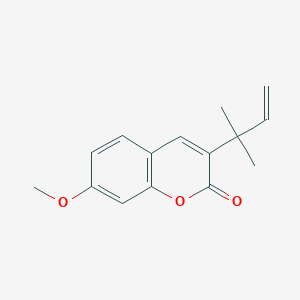
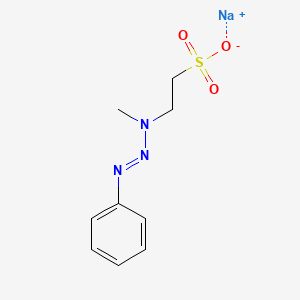
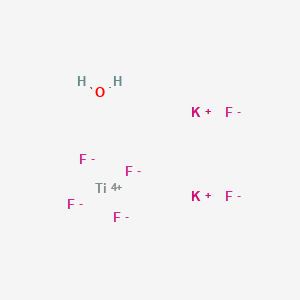
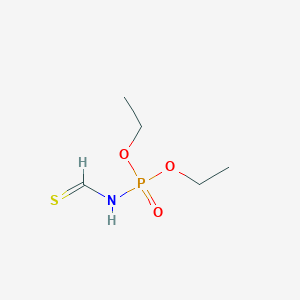

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
